molecular formula C15H16ClN3O2S B2549821 1-((2-(p-Tolylamino)thiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride CAS No. 2034325-67-0

1-((2-(p-Tolylamino)thiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride

Cat. No.: B2549821
CAS No.: 2034325-67-0
M. Wt: 337.82
InChI Key: JUXOJCOZEMGXED-UHFFFAOYSA-N
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Description

1-((2-(p-Tolylamino)thiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride is a complex organic compound that features a thiazole ring, a pyrrolidine ring, and a hydrochloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2-(p-Tolylamino)thiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting p-toluidine with α-haloketones under basic conditions.

    Attachment of the Pyrrolidine Ring: The thiazole derivative is then reacted with maleic anhydride to form the pyrrolidine-2,5-dione structure.

    Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-((2-(p-Tolylamino)thiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, especially at the carbon adjacent to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of alkylated thiazole derivatives.

Scientific Research Applications

1-((2-(p-Tolylamino)thiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.

Comparison with Similar Compounds

Similar Compounds

  • 1-((2-Phenylthiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride
  • 1-((2-(4-Chlorophenyl)thiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride

Uniqueness

1-((2-(p-Tolylamino)thiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride is unique due to the presence of the p-tolylamino group, which can enhance its biological activity and specificity. This structural feature distinguishes it from other similar compounds and may contribute to its unique pharmacological properties.

Properties

IUPAC Name

1-[[2-(4-methylanilino)-1,3-thiazol-4-yl]methyl]pyrrolidine-2,5-dione;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2S.ClH/c1-10-2-4-11(5-3-10)16-15-17-12(9-21-15)8-18-13(19)6-7-14(18)20;/h2-5,9H,6-8H2,1H3,(H,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUXOJCOZEMGXED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=CS2)CN3C(=O)CCC3=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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